REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4](=[CH:7][CH3:8])[C:5]#[N:6].C(Cl)C=[C:11]([CH3:13])[CH3:12].[Cl-].[Na+].[C:17]1(C)C=CC=C[CH:18]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:3][C:4]([CH:17]=[CH2:18])([CH2:7][CH:8]=[C:11]([CH3:13])[CH3:12])[C:5]#[N:6] |f:0.1,4.5,7.8|
|
Name
|
solid
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)=CC
|
Name
|
|
Quantity
|
125.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C(C)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1 liter 4-neck flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux cooler
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
STIRRING
|
Details
|
Thereupon, the reaction mixture was further stirred for 3 hours at 75° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
formed in the reaction
|
Type
|
WASH
|
Details
|
were first washed out with water
|
Type
|
CUSTOM
|
Details
|
Then the phases were separated
|
Type
|
WASH
|
Details
|
the organic phase washed with water to neutrality
|
Type
|
CUSTOM
|
Details
|
After withdrawing
|
Type
|
DISTILLATION
|
Details
|
the solvent, distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |